L-Aspartic acid, L-tyrosyl-L-tyrosyl-
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Overview
Description
L-Aspartic acid, L-tyrosyl-L-tyrosyl- is a dipeptide composed of L-aspartic acid and two L-tyrosine molecules. This compound is a product of protein digestion or catabolism and is known for its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Aspartic acid, L-tyrosyl-L-tyrosyl- can be synthesized through peptide bond formation between L-aspartic acid and L-tyrosine. The synthesis typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and protecting groups to prevent side reactions. The reaction is carried out in an organic solvent like dimethylformamide under mild conditions to ensure the integrity of the amino acids.
Industrial Production Methods
In industrial settings, the production of L-Aspartic acid, L-tyrosyl-L-tyrosyl- may involve enzymatic synthesis using proteases that catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help maintain the stability of the compound.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, L-tyrosyl-L-tyrosyl- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities and properties .
Scientific Research Applications
L-Aspartic acid, L-tyrosyl-L-tyrosyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein digestion and metabolism.
Medicine: Explored for its potential therapeutic effects, including its role in neurotransmission and as a precursor for other bioactive peptides.
Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements.
Mechanism of Action
L-Aspartic acid, L-tyrosyl-L-tyrosyl- exerts its effects through various molecular targets and pathways:
Neurotransmission: The compound can influence neurotransmitter levels by acting as a precursor for neurotransmitter synthesis.
Enzyme Modulation: It can modulate the activity of enzymes involved in amino acid metabolism.
Cell Signaling: The compound can participate in cell signaling pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-aspartic acid: A dipeptide composed of L-tyrosine and L-aspartic acid.
L-Tyrosyl-L-tyrosine: A dipeptide composed of two L-tyrosine molecules.
L-Aspartyl-L-tyrosine: A dipeptide composed of L-aspartic acid and L-tyrosine.
Uniqueness
L-Aspartic acid, L-tyrosyl-L-tyrosyl- is unique due to its specific sequence and the presence of two L-tyrosine molecules, which confer distinct biochemical properties and potential therapeutic applications compared to other similar dipeptides .
Properties
CAS No. |
394737-54-3 |
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Molecular Formula |
C22H25N3O8 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H25N3O8/c23-16(9-12-1-5-14(26)6-2-12)20(30)24-17(10-13-3-7-15(27)8-4-13)21(31)25-18(22(32)33)11-19(28)29/h1-8,16-18,26-27H,9-11,23H2,(H,24,30)(H,25,31)(H,28,29)(H,32,33)/t16-,17-,18-/m0/s1 |
InChI Key |
OJCISMMNNUNNJA-BZSNNMDCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)O)N)O |
Origin of Product |
United States |
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